molecular formula C7H7NO2 B12352706 3-acetyl-3H-pyridin-4-one

3-acetyl-3H-pyridin-4-one

Cat. No.: B12352706
M. Wt: 137.14 g/mol
InChI Key: JUIRGMABDBVBLK-UHFFFAOYSA-N
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Description

3-acetyl-3H-pyridin-4-one is a heterocyclic compound that features a pyridine ring substituted with an acetyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-3H-pyridin-4-one can be achieved through several methods. One common approach involves the reaction of pyridine with acetic anhydride under acidic conditions. Another method includes the use of Grignard reagents, where pyridine N-oxides react with acetic anhydride at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-3H-pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the acetyl group to other functional groups, such as alcohols.

    Substitution: The acetyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

Scientific Research Applications

3-acetyl-3H-pyridin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-3H-pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

3-acetyl-3H-pyridin-4-one

InChI

InChI=1S/C7H7NO2/c1-5(9)6-4-8-3-2-7(6)10/h2-4,6H,1H3

InChI Key

JUIRGMABDBVBLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C=NC=CC1=O

Origin of Product

United States

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